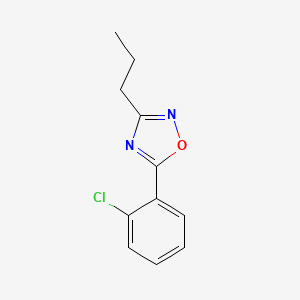![molecular formula C20H24N2O3 B5695867 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5695867.png)
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in cell division and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies and is being investigated as a potential anticancer drug.
Wirkmechanismus
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide inhibits Aurora A kinase, which plays a critical role in cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to inhibit the phosphorylation of several downstream targets of Aurora A kinase, including histone H3 and TACC3.
Biochemical and Physiological Effects:
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to radiation therapy. In addition, 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells in animal models, including xenograft models of breast and ovarian cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has several advantages as a research tool. It is a potent and selective inhibitor of Aurora A kinase, which makes it useful for studying the role of Aurora A kinase in cell division and cancer. However, 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide also has some limitations. It is not suitable for use in vivo due to its poor pharmacokinetic properties, and its use in vitro may be limited by its cytotoxic effects on non-cancerous cells.
Zukünftige Richtungen
There are several future directions for research on 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another area of interest is the use of 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide in combination with other anticancer agents, such as radiation therapy or chemotherapy. Finally, the role of Aurora A kinase in cancer stem cells is an area of active research, and 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide may be useful for studying this phenomenon.
Synthesemethoden
The synthesis of 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide involves several steps, including the reaction of 4-isobutoxybenzoic acid with thionyl chloride to form 4-isobutoxybenzoyl chloride. This intermediate is then reacted with 3-aminophenylpropionamide to form the target compound, 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide. The synthesis of 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth of various types of cancer cells, including breast, ovarian, and lung cancer cells. 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has also been shown to sensitize cancer cells to radiation therapy, which may enhance its anticancer effects.
Eigenschaften
IUPAC Name |
4-(2-methylpropoxy)-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-19(23)21-16-6-5-7-17(12-16)22-20(24)15-8-10-18(11-9-15)25-13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTSAIHIKQIFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)
![methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)
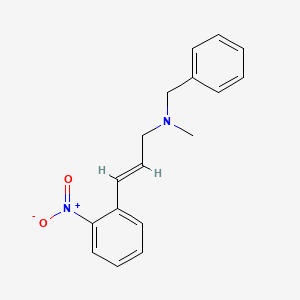
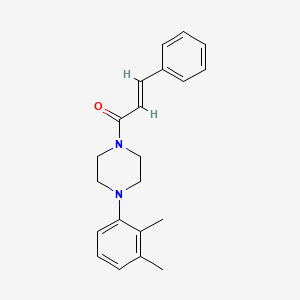
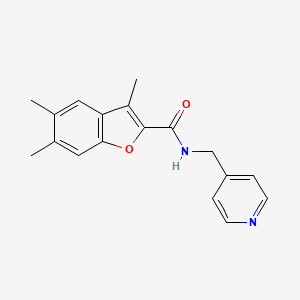
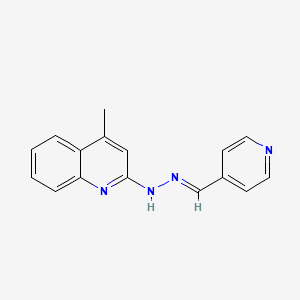
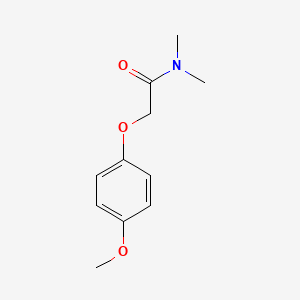


![1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5695823.png)
![N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5695832.png)
![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5695835.png)
